2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorophenylthio group, an oxadiazole ring, and an acetamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The chlorophenylthio group is introduced via nucleophilic substitution reactions, where a chlorophenylthiol reacts with a suitable electrophile.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and chlorophenylthio group are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
- 2-((4-chlorophenyl)thio)-N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)acetamide
Uniqueness
2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide stands out due to the presence of the 2,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, making it a unique candidate for specific applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-11-3-4-12(2)15(9-11)17-21-22-18(24-17)20-16(23)10-25-14-7-5-13(19)6-8-14/h3-9H,10H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIGYCVRGIQSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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